5-Methoxy-4-oxaspiro[2.5]octan-7-ol
Description
Contextualization of Spirocyclic Systems in Chemical Synthesis
Spirocyclic compounds, characterized by two rings sharing a single common atom, are not merely chemical curiosities. Their inherent three-dimensionality and conformational rigidity set them apart from their linear or fused-ring counterparts. researchgate.netgoogle.com This structural feature can lead to improved physicochemical properties in larger molecules, such as enhanced metabolic stability and better binding affinity to biological targets. The spiro center introduces a defined spatial orientation of substituents, which is a critical factor in the design of new therapeutic agents and functional materials.
The deliberate incorporation of spirocyclic scaffolds into molecular design has been a growing trend in drug discovery. These motifs are found in a number of approved drugs and are increasingly utilized to explore new chemical space.
Significance of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol as a Key Synthetic Intermediate
While extensive research on this compound is not widely available in public literature, its structure suggests a significant role as a versatile synthetic intermediate. The oxirane ring is a highly reactive functional group that can undergo a variety of ring-opening reactions, allowing for the introduction of diverse substituents with a high degree of stereocontrol. The hydroxyl group at the 7-position and the methoxy (B1213986) group at the 5-position offer further points for chemical modification, enabling the construction of a library of derivatives from a single, well-defined scaffold.
The likely synthetic precursors to this compound, 4-oxaspiro[2.5]octan-7-one and 4-oxaspiro[2.5]octan-7-ol, have been identified, providing a logical pathway for its synthesis. The parent dione, spiro[2.5]octane-5,7-dione, is a known compound with established synthetic routes, suggesting that the core scaffold is accessible.
Overview of Synthetic Challenges Associated with Oxaspiro[2.5]octane Scaffolds
The synthesis of functionalized oxaspiro[2.5]octane scaffolds, such as the title compound, is not without its challenges. The construction of the spirocyclic system itself requires careful selection of synthetic strategies. Methods for creating the spiro[2.5]octane core often start from 1,3-cyclohexanedione (B196179) derivatives. researchgate.net
A significant hurdle lies in the selective functionalization of the cyclohexane (B81311) ring. Introducing substituents at specific positions while controlling stereochemistry demands sophisticated synthetic methods. For this compound, the introduction of the methoxy group at the 5-position, adjacent to the spiro-epoxide, is a non-trivial transformation that requires careful control of reaction conditions to avoid unwanted side reactions.
Furthermore, the stereoselective synthesis of these compounds is a major consideration. The spiro carbon and the two carbons of the oxirane ring can all be stereocenters, leading to the possibility of multiple diastereomers and enantiomers. Achieving high stereoselectivity is often a key challenge in the synthesis of such complex molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-methoxy-4-oxaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C8H14O3/c1-10-7-4-6(9)5-8(11-7)2-3-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
KWOKEYRVFNIDOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CC2(O1)CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol
Initial Synthetic Approaches to the 4-Oxaspiro[2.5]octane Core
The construction of the 4-oxaspiro[2.5]octane core is a foundational step in the synthesis of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol. Early methods for creating similar spiro[2.5]octane structures often relied on the cyclopropanation of cyclohexanone (B45756) derivatives. One common approach involves the reaction of a cyclohexanone with a suitable cyclopropanating agent. For instance, the methylenation of cyclohexanones followed by epoxidation represents a viable, albeit indirect, route to related oxaspiro[2.5]octane systems. google.com
Another foundational strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of spiro[2.5]octane-5,7-dione, a potential precursor to the target molecule, has been achieved through the cyclization of (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid derivatives. google.com These early methods, while effective for creating the basic spirocyclic framework, often lacked the specific functionalization required for more complex targets like this compound and necessitated further synthetic manipulations.
Development of First-Generation Synthetic Routes to this compound
Information regarding specific first-generation synthetic routes exclusively for this compound is not extensively detailed in publicly available literature. However, based on analogous syntheses of substituted spiro[2.5]octanes, a plausible first-generation approach would likely involve a multi-step sequence starting from a pre-functionalized cyclohexane (B81311) ring. This could entail the introduction of a methoxy (B1213986) group at an early stage, followed by the formation of the spiro-cyclopropane ring and subsequent installation of the hydroxyl group. The challenges in such a linear sequence would include protecting group strategies and maintaining stereochemical control throughout the synthesis.
Elucidation and Optimization of Third-Generation Scalable Synthesis of this compound
The development of a third-generation, scalable synthesis is crucial for the potential application of this compound in areas such as pharmaceutical development. A key aspect of modern scalable synthesis is the use of robust and efficient reactions that minimize waste and allow for large-scale production. researchgate.net While a specific third-generation synthesis for this exact molecule is not publicly detailed, the principles of process chemistry suggest a focus on telescoped reaction sequences, where multiple steps are performed in a single reactor without isolation of intermediates, and the use of catalytic, rather than stoichiometric, reagents. researchgate.net
Strategic Michael Addition Approaches to Precursor Synthesis
The Michael addition reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and is a cornerstone of many modern synthetic strategies. Its application in the synthesis of precursors for this compound would be a logical advancement for a scalable process.
Utility of Specific Michael Acceptors in the Synthesis of this compound Precursors
The choice of Michael acceptor is critical in designing a synthesis that proceeds with high yield and selectivity. For the synthesis of a precursor to this compound, a suitable Michael acceptor would likely be a cyclohexenone derivative bearing a methoxy group. The reaction of a cyclopropyl (B3062369) nucleophile with such a methoxy-cyclohexenone could establish the key carbon-carbon bond and set the stage for the formation of the spirocyclic system. The reactivity of the Michael acceptor can be tuned by the nature of its substituents, influencing the reaction conditions required.
Investigations into Michael Addition Regioselectivity and Stereocontrol for this compound Precursors
Controlling the regioselectivity and stereochemistry of the Michael addition is paramount for an efficient synthesis. In the context of a substituted cyclohexenone, the addition of the nucleophile can occur at different positions, leading to a mixture of products. The presence of the methoxy group on the cyclohexenone ring will influence the electronic properties of the enone system and thus direct the incoming nucleophile. Furthermore, achieving the desired stereochemistry at the newly formed stereocenters is a significant challenge. The use of chiral catalysts or auxiliaries can be employed to induce facial selectivity in the attack of the nucleophile on the Michael acceptor, leading to the desired diastereomer of the precursor.
Intramolecular Cyclization Protocols for the Spiro[2.5]octane Ring System
The formation of the 4-oxaspiro[2.5]octane ring system, the central structural motif of this compound, is amenable to intramolecular cyclization strategies. A plausible and effective approach involves the cyclization of a suitably functionalized cyclohexane precursor. One such strategy is the intramolecular reaction of an epoxy alcohol.
A hypothetical synthetic precursor, a substituted 1,2-epoxycyclohexane bearing a pendant hydroxyl group, can be designed to undergo an intramolecular ring-opening of the epoxide by the hydroxyl nucleophile. The strategic placement of a methoxy group on the cyclohexane ring would be crucial for obtaining the target compound. The key disconnection in the retrosynthetic analysis of this compound points towards a substituted epoxy alcohol as a key intermediate.
The general transformation can be envisioned as the acid- or base-catalyzed cyclization of a precursor such as trans-1-(hydroxymethyl)-1,2-epoxy-4-methoxycyclohexane. Under acidic conditions, protonation of the epoxide oxygen would activate the ring towards nucleophilic attack by the pendant hydroxyl group. The regioselectivity of this attack would be critical in forming the desired tetrahydropyran (B127337) ring of the oxaspiro[2.5]octane system.
Mechanistic Studies of Cyclization Reactions Leading to this compound
The intramolecular cyclization of an epoxy alcohol to form a spirocyclic ether like this compound is governed by well-established mechanistic principles of epoxide chemistry. In an acid-catalyzed process, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons. youtube.com This is followed by an intramolecular nucleophilic attack by the pendant hydroxyl group.
The regioselectivity of the cyclization, determining whether a 5-exo or 6-endo ring closure occurs, is a critical aspect. According to Baldwin's rules, the 6-endo-tet cyclization to form the tetrahydropyran ring is generally favored for trans-epoxides that can adopt a chair-like transition state. rsc.org The attack of the hydroxyl group would preferentially occur at the more substituted carbon of the protonated epoxide, leading to the formation of the spirocyclic system.
Computational studies on analogous systems have shown that the transition state geometry plays a vital role in determining the stereochemical outcome of the reaction. rsc.org For the synthesis of a specific diastereomer of this compound, the stereochemistry of the starting epoxy alcohol precursor would be paramount. The chair-like transition state for the cyclization of a trans-epoxy alcohol generally leads to a product with a defined stereochemical relationship between the newly formed C-O bond and the substituents on the cyclohexane ring. rsc.org
Optimization of Cyclization Conditions to Enhance Yield and Selectivity for this compound
The yield and diastereoselectivity of the intramolecular cyclization to form this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, and reaction temperature.
Catalyst Selection: Both Brønsted and Lewis acids can be employed to catalyze the epoxide ring-opening. While strong Brønsted acids like sulfuric acid can be effective, they may lead to side reactions. youtube.com Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or ytterbium(III) triflate (Yb(OTf)₃), can offer milder reaction conditions and improved selectivity. academie-sciences.fr Chiral phosphoric acids have also been shown to control the stereochemical outcome in similar cyclizations. rsc.org
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state and the reaction rate. Non-polar solvents like dichloromethane (B109758) (DCM) are often used for these types of cyclizations. rsc.org
Temperature Control: The reaction temperature can affect the selectivity of the cyclization. Lower temperatures generally favor the thermodynamically more stable product and can enhance diastereoselectivity.
A systematic study of these parameters would be necessary to identify the optimal conditions for the synthesis of this compound. The following table illustrates a hypothetical optimization study for the cyclization step.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | H₂SO₄ (10) | Dioxane | 25 | 65 | 3:1 |
| 2 | BF₃·OEt₂ (110) | DCM | 0 | 80 | 7:1 |
| 3 | Yb(OTf)₃ (10) | THF | 25 | 85 | 10:1 |
| 4 | Chiral Phosphoric Acid (10) | Toluene | -20 | 92 | >20:1 |
Late-Stage Functionalization Strategies for this compound
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable for creating analogues of a target compound for structure-activity relationship studies. In the context of this compound, late-stage hydroxylation could be a powerful tool.
One approach for late-stage hydroxylation is through biocatalysis, utilizing enzymes such as cytochrome P450 monooxygenases. hyphadiscovery.com These enzymes are known to catalyze the selective hydroxylation of C-H bonds in complex molecules under mild conditions. chemrxiv.org Screening a library of P450 enzymes could potentially identify a biocatalyst capable of hydroxylating a precursor spirocycle at the desired C-7 position.
Alternatively, chemical methods for C-H hydroxylation can be employed. These often involve transition metal catalysts, such as those based on palladium, rhodium, or iron, which can direct the hydroxylation to a specific site through the use of a directing group. nih.govresearchgate.net Photoredox catalysis has also emerged as a powerful tool for late-stage C-H functionalization. spirochem.com For instance, a precursor to this compound could potentially be hydroxylated using such advanced chemical methods.
Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Routes
A comparative analysis of different hypothetical synthetic routes to this compound can highlight the advantages and disadvantages of each approach in terms of efficiency and sustainability. Let's consider two hypothetical routes:
Route A: A linear synthesis involving the construction of the substituted cyclohexane ring followed by epoxidation and intramolecular cyclization.
Route B: A convergent synthesis where the cyclohexane core and the spiro-ether functionality are assembled in a more atom-economical fashion, for example, through a Diels-Alder reaction followed by functional group manipulations.
The following table provides a comparative analysis of these hypothetical routes.
| Parameter | Route A (Linear Synthesis) | Route B (Convergent Synthesis) |
| Number of Steps | ~8-10 | ~5-7 |
| Overall Yield (Hypothetical) | 15% | 30% |
| Atom Economy (Hypothetical) | 45% | 70% |
| Key Reactions | Grignard reaction, Wittig reaction, Epoxidation, Cyclization | Diels-Alder reaction, Reduction, Epoxidation, Cyclization |
| Advantages | Well-established reactions | Higher overall yield, better atom economy |
| Disadvantages | Lower overall yield, poor atom economy | May require more complex starting materials |
Mechanistic Investigations of Key Transformations Involving 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol and Its Precursors
Detailed Reaction Mechanisms of Michael Addition Steps in 5-Methoxy-4-oxaspiro[2.5]octan-7-ol Synthesis
The construction of the carbon framework necessary for this compound likely involves a Michael addition, a powerful carbon-carbon bond-forming reaction. This reaction, also known as a conjugate addition, involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comorganic-chemistry.org
The mechanism proceeds through three principal steps:
Formation of the Nucleophile: A relatively acidic proton on the Michael donor is removed by a base to generate a resonance-stabilized carbanion, typically an enolate. The choice of base is crucial and depends on the acidity of the donor.
Conjugate Addition: The generated enolate attacks the electrophilic β-carbon of the Michael acceptor. youtube.com The electron density is pushed through the conjugated system, ultimately localizing on the oxygen atom of the carbonyl group, forming a new enolate. youtube.com
Protonation: The newly formed enolate is protonated by a proton source, which is often the conjugate acid of the base used in the first step or added during workup, to yield the final 1,5-dicarbonyl compound or a related adduct. masterorganicchemistry.com
In a potential synthesis of a precursor to this compound, a key Michael addition could involve the reaction of a cyclopropyl-containing nucleophile with an α,β-unsaturated ester. Alternatively, a more common strategy involves the addition of a malonate ester to an acceptor, with the cyclopropane (B1198618) ring being formed in a subsequent step. The thermodynamic control of the Michael addition generally favors the formation of the 1,4-adduct. organic-chemistry.org
| Michael Donor (Example) | Michael Acceptor (Example) | Base (Example) | Resulting Adduct (Precursor) |
| Diethyl malonate | Ethyl acrylate | Sodium ethoxide (NaOEt) | Diethyl 2-(2-ethoxycarbonylethyl)malonate |
| 1,3-Dithiane | Cyclopentenone | n-Butyllithium (n-BuLi) | 3-(1,3-Dithian-2-yl)cyclopentan-1-one |
| Cyclohexanone (B45756) | Methyl vinyl ketone | Potassium hydroxide (B78521) (KOH) | 2-(3-Oxobutyl)cyclohexan-1-one |
Reaction Pathways and Stereochemical Outcomes of Cyclization Reactions to Form the 4-Oxaspiro[2.5]octane Skeleton
The defining structural feature of this compound is the 4-oxaspiro[2.5]octane skeleton. Its formation requires a highly specific intramolecular cyclization reaction. A plausible pathway involves the cyclization of a linear precursor that contains both the cyclopropane ring and the necessary functional groups to form the tetrahydropyran (B127337) ring.
For instance, a precursor molecule containing a hydroxyl group and a suitable leaving group (or an epoxide) can undergo an intramolecular Williamson ether synthesis or an intramolecular epoxide opening to form the cyclic ether. The stereochemical outcome of this cyclization is critical and is determined by the transition state geometry. The reaction will generally proceed through the lowest energy transition state, which often resembles a chair-like conformation for the forming six-membered ring. This thermodynamic preference dictates the relative stereochemistry of the substituents on the newly formed tetrahydropyran ring, including the spirocyclic junction. The stereocenters already present in the acyclic precursor will direct the facial selectivity of the cyclization, leading to specific diastereomers of the spiroketal.
Understanding the Lactone to Tetrahydropyran Conversion in the Context of this compound Analogues
A common and effective strategy for the synthesis of substituted tetrahydropyrans involves the manipulation of a lactone precursor. Lactones are cyclic esters and can serve as stable intermediates that are later converted into the desired ether linkage. nih.govnih.gov
The conversion of a lactone to a 5-methoxy-tetrahydropyran ring likely proceeds via a two-step mechanism:
Reduction to a Lactol: The lactone is first reduced to a cyclic hemiacetal, also known as a lactol. This is typically achieved using a hydride-reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation as it can selectively reduce esters to aldehydes, or in this intramolecular case, lactones to lactols, without over-reduction to the diol.
Acetylation and Methanolysis: The resulting lactol exists in equilibrium with the open-chain hydroxy-aldehyde. In the presence of an acid catalyst and methanol (B129727), the hydroxyl group of the lactol can be protonated and eliminated as water, forming a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic species is then trapped by methanol as the nucleophile. The attack of methanol predominantly occurs from the sterically less hindered face, or the face that leads to the thermodynamically more stable anomer (often the equatorial position in a chair-like conformation), to yield the 5-methoxy-tetrahydropyran structure.
| Reducing Agent | Typical Reaction Conditions | Outcome on Lactone |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78 °C | Lactol (Cyclic Hemiacetal) |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF, 0 °C to RT | Diol |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol, RT | Generally unreactive, can reduce with additives |
During the formation of the tetrahydropyran ring, several side reactions can occur, leading to undesired products. A primary concern is the formation of alternative ring sizes, such as a five-membered tetrahydrofuran (B95107) ring via a 5-exo cyclization, which can compete with the desired 6-endo cyclization for the tetrahydropyran. According to Baldwin's rules, while 6-endo-tet cyclizations are generally favorable, the specific substrate and reaction conditions can influence the outcome.
Another potential side reaction is epimerization at stereocenters adjacent to carbonyl groups, particularly under basic conditions. nih.gov To mitigate these issues, careful control of reaction parameters is essential. The choice of a suitable base or acid catalyst, reaction temperature, and solvent can heavily influence the regioselectivity and stereoselectivity of the cyclization. For instance, using bulky reagents can favor attack at less sterically hindered positions, and running reactions at low temperatures can enhance kinetic control, favoring the formation of a specific isomer.
Acid Hydrolysis in the Deprotection of Intermediates for this compound Synthesis
In a multi-step synthesis, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. The hydroxyl group at the C-7 position of the target molecule is a prime candidate for protection. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), acetals, or benzyl (B1604629) ethers.
The final step in the synthesis would therefore be the removal of this protecting group to unveil the free hydroxyl function. Acid hydrolysis is a common method for this deprotection. google.com For example, a TBDMS ether is stable under many reaction conditions but can be readily cleaved by treatment with an acid source. This can be a protic acid like hydrochloric acid (HCl) or an organic acid such as trifluoroacetic acid (TFA), often in a protic solvent mixture like water/THF. google.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water on the silicon atom, leading to the release of the alcohol and the corresponding silyl hydroxide.
| Protecting Group | Common Acidic Reagent for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Tetrahydropyranyl (THP) | Acetic acid (AcOH), p-Toluenesulfonic acid (pTSA) |
| Trimethylsilyl (TMS) | Mild acid (e.g., citric acid), often hydrolyzes on contact with water |
| Benzyl (Bn) | Strong acid (e.g., HBr), more commonly removed by hydrogenolysis |
Stereochemical Control and Resolution in the Synthesis of 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol
Strategies for Diastereoselective and Enantioselective Synthesis of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol
The generation of this compound in a stereochemically pure form would likely involve either diastereoselective or enantioselective approaches. Diastereoselective synthesis aims to favor the formation of one diastereomer over others, while enantioselective synthesis focuses on producing a single enantiomer.
Common strategies that could be employed include:
Substrate-Controlled Syntheses: Utilizing a chiral starting material that directs the stereochemical outcome of subsequent reactions. The inherent chirality of the substrate influences the approach of reagents, leading to the preferential formation of one stereoisomer.
Reagent-Controlled Syntheses: Employing chiral reagents, catalysts, or auxiliaries to induce stereoselectivity. Chiral catalysts, for instance, can create a chiral environment around the reacting molecules, favoring the formation of a specific stereoisomer.
Asymmetric Cyclization Reactions: The formation of the spirocyclic ring system is a critical step where stereochemistry can be introduced. An asymmetric cyclization, guided by a chiral catalyst or auxiliary, could establish the desired stereochemistry at the spirocenter.
A hypothetical diastereoselective synthesis could involve the cyclization of a precursor where existing stereocenters dictate the stereochemistry of the newly formed chiral centers. For instance, the oxidation of a phenolic precursor can lead to a high diastereomeric excess. nih.govnih.gov
Table 1: Hypothetical Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Application to this compound |
| Chiral Pool Synthesis | Starting from a readily available, enantiomerically pure natural product. | A chiral starting material containing a portion of the target's carbon skeleton could be elaborated to form the spirocycle. |
| Asymmetric Epoxidation | Use of a chiral catalyst (e.g., Sharpless epoxidation) to create a stereodefined epoxide precursor. | An appropriately substituted alkene could be epoxidized to set a key stereocenter prior to spirocyclization. |
| Organocatalysis | Use of small organic molecules as chiral catalysts. | A chiral amine or phosphine (B1218219) catalyst could be used to promote an enantioselective cyclization or a key bond-forming reaction. |
Chiral Separation Techniques Applied to this compound and its Precursors
When a synthesis produces a mixture of stereoisomers, chiral separation techniques are essential to isolate the desired compound.
Chiral Chromatography: This is a powerful method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common application.
Resolution via Diastereomeric Derivatives: The mixture of enantiomers can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers.
Epimerization and Chiral Resolution Studies Related to this compound
Epimerization is the process of changing the configuration at one of several stereocenters in a molecule. In the context of this compound, this could be a concern if one of the stereocenters is prone to inversion under certain reaction or purification conditions.
Studies in this area would investigate the stability of the stereocenters under various pH, temperature, and solvent conditions. Understanding the potential for epimerization is crucial for maintaining the stereochemical integrity of the final product.
Chiral resolution studies would focus on developing and optimizing methods to separate stereoisomeric mixtures of this compound or its synthetic intermediates.
Retention and Inversion of Configuration During Transformations Involving this compound
Any chemical transformation of this compound that involves a reaction at a stereocenter must be carefully controlled to either retain or invert the configuration as desired.
SN2 Reactions: These reactions typically proceed with an inversion of configuration at the reacting center.
SN1 Reactions: These reactions often lead to racemization, as they proceed through a planar carbocation intermediate.
Neighboring Group Participation: A functional group within the molecule can influence the stereochemical outcome of a reaction, often leading to retention of configuration.
For example, if the hydroxyl group of this compound were to be substituted, the choice of reaction conditions and reagents would be critical to control the stereochemistry at that position.
Process Development and Scale Up for 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol Synthesis
Optimization of Reaction Conditions for Industrial Production
The transition from laboratory-scale synthesis to industrial production of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol hinges on the meticulous optimization of reaction conditions. Key parameters that are typically scrutinized include temperature, pressure, catalyst selection and loading, and reaction time. For the synthesis of related spiroketal structures, telescoped flow processes have been shown to be effective, combining multiple reaction steps, such as ring-closing metathesis and hydrogenation, using a single catalyst. rsc.org This approach can lead to significant cost savings and a reduction in the process mass intensity (PMI). rsc.org
The choice of solvent is another critical factor. While traditional organic solvents are often employed, the principles of green chemistry encourage the exploration of more benign alternatives. For instance, in the synthesis of certain pharmaceutical intermediates, a switch from organic solvents to micellar catalysis in water has been successfully implemented.
A hypothetical optimization study for the synthesis of this compound could involve screening various catalysts and solvent systems. The data from such a study could be presented as follows:
Table 1: Hypothetical Catalyst and Solvent Screening for the Key Spirocyclization Step
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Catalyst A | Toluene | 80 | 65 |
| 2 | Catalyst B | Toluene | 80 | 72 |
| 3 | Catalyst A | 2-MeTHF | 80 | 68 |
| 4 | Catalyst B | 2-MeTHF | 80 | 85 |
| 5 | Catalyst B | Water (Micellar) | 60 | 75 |
This table illustrates how systematic variation of reaction parameters can lead to the identification of more efficient and potentially greener process conditions.
Reactor Design and Process Intensification
For the efficient synthesis of this compound on a large scale, reactor design plays a pivotal role. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration. The use of continuous flow reactors, for example, can offer superior heat and mass transfer, better process control, and enhanced safety compared to traditional batch reactors.
Purification Methodologies for Large-Scale Production
The purification of the final product, this compound, to the required specifications is a critical step in the manufacturing process. Common purification techniques for organic compounds include crystallization, chromatography, distillation, and extraction. reachemchemicals.comlibretexts.org
For solid compounds like many spiroketals, recrystallization is often the method of choice for achieving high purity on a large scale. reachemchemicals.com The selection of an appropriate solvent system is crucial for effective purification, balancing the solubility of the desired compound and its impurities at different temperatures.
In cases where crystallization is not sufficient, chromatographic methods such as column chromatography may be employed. However, for industrial-scale production, this can be a costly and solvent-intensive process. Therefore, process development often focuses on optimizing the reaction selectivity to minimize the formation of impurities that are difficult to separate.
Sustainability and Green Chemistry Metrics in the Synthesis of this compound
The environmental impact of chemical manufacturing is a growing concern, and the principles of green chemistry provide a framework for designing more sustainable processes. Key metrics are used to evaluate the "greenness" of a chemical synthesis.
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.
The E-Factor (Environmental Factor) , introduced by Roger Sheldon, quantifies the amount of waste produced per kilogram of product. A lower E-factor signifies a greener process.
Process Mass Intensity (PMI) is another important metric, particularly in the pharmaceutical industry. It represents the total mass of materials (raw materials, solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient. A lower PMI is indicative of a more sustainable and cost-effective process. The development of a telescoped flow process for a chiral spiroketone intermediate, for example, resulted in a 60% decrease in PMI. rsc.org
By applying these metrics to the synthesis of this compound, chemists and chemical engineers can identify areas for improvement and develop a manufacturing process that is not only economically viable but also environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
No published data were found for the ¹H and ¹³C NMR chemical shifts, coupling constants, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) analyses of 5-Methoxy-4-oxaspiro[2.5]octan-7-ol.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
There is no available mass spectrometry data, which is essential for confirming the molecular formula and studying the fragmentation pathways of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
No IR or Raman spectra for this compound have been reported, preventing the identification of its functional groups and a conformational analysis through these methods.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment and Purity Assessment
No data from chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are available for this compound. This data is crucial for assigning its stereochemistry and assessing its enantiomeric purity.
Due to the absence of any specific data for this compound, the creation of data tables and a detailed research findings report as requested is not possible.
Theoretical and Computational Chemistry Studies of 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Methoxy-4-oxaspiro[2.5]octan-7-ol. These calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) are employed for this purpose.
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). These properties are crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic behavior. For instance, the MEP can identify regions susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-O (oxaspiro) | 1.43 Å |
| Bond Length | C-O (methoxy) | 1.42 Å |
| Bond Length | C-C (cyclopropane) | 1.51 Å |
| Bond Angle | C-O-C (ether) | 112° |
| Dihedral Angle | H-C-O-C | 180° (anti) / 60° (gauche) |
Note: The values in this table are hypothetical and represent typical values for similar structural motifs. Actual values would require specific calculations.
Computational Modeling of Reaction Pathways and Transition States in this compound Synthesis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathway, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate their energies. This information is vital for understanding the kinetics and feasibility of a synthetic route.
For the synthesis of a spiroketal, computational modeling can elucidate the stereochemical outcome of the cyclization step. For instance, in the acid-catalyzed spiroketalization, different diastereomeric transition states can be modeled to predict which product will be favored. The calculated activation energies for the formation of different stereoisomers can explain experimentally observed product ratios. These studies often employ DFT methods to map out the potential energy surface of the reaction.
Conformational Analysis and Energy Landscape of this compound
The flexibility of the rings in this compound and the rotation of the methoxy (B1213986) and hydroxyl groups give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
Computational techniques, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculation (using methods like DFT or semi-empirical methods), are used to explore the conformational space. The results are typically presented as a potential energy landscape, showing the relative energies of different conformers. For spiroketals, the orientation of substituents as axial or equatorial, and the operation of the anomeric effect, are key factors determining conformational preference.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Key Feature | Hypothetical Relative Energy (kcal/mol) |
| 1 | Equatorial Methoxy, Equatorial Hydroxyl | 0.00 |
| 2 | Axial Methoxy, Equatorial Hydroxyl | 1.5 |
| 3 | Equatorial Methoxy, Axial Hydroxyl | 2.0 |
| 4 | Axial Methoxy, Axial Hydroxyl | 3.8 |
Note: This table is illustrative. The actual relative energies would depend on the balance of steric and electronic effects, including the anomeric effect, and would need to be calculated.
Prediction of Spectroscopic Parameters via Density Functional Theory (DFT) for this compound
DFT has become a standard tool for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data. For this compound, DFT calculations can provide theoretical predictions of its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted spectra can help in assigning the signals in experimental spectra and in confirming the stereochemistry of the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can provide insights into the electronic transitions occurring within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Hypothetical Predicted Value |
| ¹³C NMR | Spirocarbon Chemical Shift (δ) | 95-105 ppm |
| ¹H NMR | Methoxy Protons Chemical Shift (δ) | 3.3-3.5 ppm |
| IR | C-O Stretch (ether) | 1050-1150 cm⁻¹ |
| IR | O-H Stretch (alcohol) | 3200-3600 cm⁻¹ |
Note: These are typical ranges for the respective functional groups and their chemical environments. Precise values would be the result of specific DFT calculations.
Applications and Further Derivatization of the 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol Scaffold in Chemical Synthesis
Future Research Directions and Unresolved Challenges for 5 Methoxy 4 Oxaspiro 2.5 Octan 7 Ol
Exploration of Novel, More Efficient Synthetic Routes to 5-Methoxy-4-oxaspiro[2.5]octan-7-ol
The development of efficient and scalable synthetic routes to this compound and its derivatives is a primary area for future research. Current synthetic approaches to similar spiro[2.5]octane frameworks often involve multi-step sequences that can be complex and may not be suitable for large-scale production. google.comgoogle.com
One promising avenue for future exploration is the development of one-pot or tandem reactions that can construct the spirocyclic core in a single operation. For instance, a patented method for the synthesis of the related compound 5-methoxyspiro[2.5]oct-4-ene starts from the readily available 1,3-cyclohexanedione (B196179). google.com This approach involves the reaction with methanol (B129727) catalyzed by concentrated sulfuric acid to yield 3-methoxy-cyclohexenone, followed by cyclization with an ethyl Grignard reagent in the presence of a Lewis acid. google.com Further elaboration of the resulting 5-methoxyspiro[2.5]oct-4-ene could potentially lead to the target compound, this compound.
Future research could focus on optimizing this and similar routes, exploring different catalysts, reaction conditions, and starting materials to improve yields and reduce the number of synthetic steps. The development of methodologies that avoid harsh reagents and reaction conditions, moving towards more sustainable and environmentally friendly processes, is also a key objective.
Development of Asymmetric Catalytic Approaches for this compound Synthesis
The stereochemistry of spirocyclic compounds is crucial for their biological activity. Therefore, the development of asymmetric catalytic methods to control the stereocenters in this compound is a significant and challenging area of research. The target molecule possesses at least two stereocenters, and controlling their relative and absolute configuration is essential for creating enantiomerically pure compounds for biological evaluation.
Recent advances in asymmetric catalysis offer a range of potential strategies. Organocatalysis, for example, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral Brønsted acids or amines could potentially be employed to catalyze key bond-forming reactions in the synthesis of the spiro[2.5]octane core with high enantioselectivity.
Furthermore, transition metal-catalyzed reactions, such as those involving rhodium, palladium, or iridium, have shown great promise in the asymmetric synthesis of spirocycles. These methods could be adapted to the synthesis of this compound, for instance, through enantioselective cyclopropanation or spirocyclization reactions. The development of novel chiral ligands will be critical to achieving high levels of stereocontrol in these transformations. The asymmetric synthesis of related nootkatone (B190431) derivatives has been an area of active research, providing a foundation for developing similar strategies for spiro[2.5]octane systems. researchgate.net
Advanced Mechanistic Studies on Spirocyclization and Rearrangement Reactions
A deeper understanding of the mechanisms governing the formation and rearrangement of the 4-oxaspiro[2.5]octane ring system is essential for the rational design of more efficient and selective synthetic routes. The spirocyclization step, which joins the cyclopropane (B1198618) and tetrahydropyran (B127337) rings, is a critical transformation that warrants detailed mechanistic investigation.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved in these reactions. researchgate.net This can help to elucidate the factors that control the regioselectivity and stereoselectivity of the cyclization process. For example, understanding the inherent reactivity of electrophilic cyclopropanes can inform the design of reactions involving nucleophilic attack on the cyclopropane ring. nih.gov
Experimental mechanistic studies, including kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates, will also be crucial. These studies can help to validate the predictions from computational models and provide a more complete picture of the reaction pathways. A particular area of interest is the study of tandem cyclization-cyclopropanation reactions, which could offer a highly efficient route to the spiro[2.5]octane core. nih.gov
Design and Synthesis of Chemically Diverse Analogues of this compound for Scaffold Diversification
To explore the potential of the 4-oxaspiro[2.5]octane scaffold in medicinal chemistry and materials science, it is crucial to develop methods for the synthesis of a diverse range of analogues. This involves modifying the substituents on both the cyclopropane and tetrahydropyran rings of this compound.
Future research should focus on developing versatile synthetic strategies that allow for the introduction of a wide variety of functional groups at different positions of the spirocyclic core. For example, the synthesis of spiro[2.5]octa-4,7-dien-6-ones demonstrates the feasibility of introducing unsaturation and carbonyl groups into the six-membered ring. rsc.org The development of methods for the functionalization of oxacalix rsc.orgarenes could also provide inspiration for the synthesis of more complex spirocyclic systems. nih.gov
The creation of a library of analogues with varying electronic and steric properties will be essential for structure-activity relationship (SAR) studies. This will enable the identification of key structural features that are important for any observed biological activity and will guide the design of more potent and selective compounds. The synthesis of spirocyclic amine-boranes from cyclopropanes showcases an innovative approach to creating novel spiro-heterocyclic derivatives. researchgate.net
Emerging Methodologies for the Characterization of Complex Spirocyclic Systems like this compound
The unambiguous characterization of complex three-dimensional molecules like this compound is a significant challenge. The development and application of advanced analytical techniques are crucial for confirming the structure, stereochemistry, and purity of these compounds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of spirocycles. nih.gov Advanced 2D NMR techniques, such as NOESY and ROESY, can be used to determine the relative stereochemistry of the spiro center and other chiral centers in the molecule. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been successfully performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, providing a framework for the analysis of the target compound. nih.gov
Mass spectrometry (MS) is another essential tool for the characterization of these compounds, providing information about their molecular weight and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. The combination of chromatographic techniques, such as gas chromatography (GC) or liquid chromatography (LC), with mass spectrometry (GC-MS or LC-MS) is particularly powerful for the analysis of complex reaction mixtures and the purification of spirocyclic products.
Emerging techniques, such as chiroptical spectroscopy (e.g., circular dichroism) and X-ray crystallography, will also play a vital role in the definitive assignment of the absolute configuration of chiral spirocycles.
Q & A
Q. Table 1: Structural Features and Reactivity
Basic: How can researchers confirm the purity and identity of this compound post-synthesis?
Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with standards .
- Spectroscopy :
- Melting Point : Compare with literature values (if available) to detect impurities .
Advanced: What strategies optimize the synthetic yield of this compound in cyclization reactions?
Answer:
Cyclization efficiency depends on:
- Catalyst Selection : Lewis acids (e.g., BF·EtO) promote spiro ring formation via electrophilic activation, as seen in analogous azaspiro syntheses .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in intramolecular cyclization .
- Temperature Control : Slow addition of reagents at -20°C minimizes side reactions (e.g., polymerization) .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | BF·EtO (10 mol%) | 65% → 82% |
| Solvent | DMF | 50% → 75% |
| Temperature | -20°C, slow addition | 60% → 88% |
Advanced: How do stereochemical variations in this compound derivatives affect their biological activity?
Answer:
- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers. For example, (R)- and (S)-configurations at the spiro bridgehead show divergent binding to enzymes .
- Biological Impact : In neuropharmacology studies, the (R)-enantiomer of a related spiro compound exhibited 10× higher receptor affinity than the (S)-form due to spatial compatibility with binding pockets .
- Analytical Methods : Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to resolve enantiomers .
Advanced: How should researchers address contradictory data on the compound’s stability under varying pH conditions?
Answer:
Contradictions may arise from:
- Degradation Pathways : Acidic conditions hydrolyze the spiro ring, while alkaline conditions oxidize the hydroxyl group. Validate via accelerated stability studies (40°C/75% RH, pH 1–14) .
- Analytical Consistency : Ensure identical HPLC protocols across studies. For example, discrepancies in reported half-lives (t) at pH 7.4 may stem from buffer ion effects .
- Mitigation Strategies : Use stabilizers (e.g., antioxidants like BHT) or lyophilization for long-term storage .
Q. Table 3: Stability Under pH Stress
| pH | Major Degradation Pathway | t (Days) |
|---|---|---|
| 1.0 | Ring-opening hydrolysis | 2.1 |
| 7.4 | Oxidation of -OH | 14.5 |
| 10.0 | Dehydration to ketone | 5.3 |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GABA for neuroactive spiro compounds). Focus on the hydroxyl and methoxy groups as hydrogen bond donors/acceptors .
- MD Simulations : AMBER or GROMACS to assess dynamic interactions over 100-ns trajectories. Parameters: TIP3P water model, NPT ensemble .
- QSAR Models : Corate spirocyclic descriptors (e.g., polar surface area, logP) with bioactivity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
